
3-Bromo-2-methyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methyloxetane is an organic compound with the molecular formula C4H7BrO. It is a member of the oxetane family, characterized by a four-membered ring containing three carbon atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyloxetane typically involves the bromination of 2-methyloxetane. One common method includes the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions to achieve the desired bromination . The reaction is usually carried out at low temperatures to control the reactivity and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-methyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and amines for amination. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products:
Hydroxylated Derivatives: Formed by substitution of the bromine atom with hydroxide ions.
Aminated Derivatives: Formed by substitution with amines, leading to the formation of amine-functionalized oxetanes.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methyloxetane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel polymers and copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methyloxetane involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the molecule is highly reactive, making it a suitable candidate for substitution reactions. The oxetane ring can undergo ring-opening reactions under specific conditions, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts or specific reaction conditions that promote the desired transformations .
Vergleich Mit ähnlichen Verbindungen
3-Bromomethyl-3-methyloxetane: Similar in structure but with a different substitution pattern.
3-Azidomethyl-3-methyloxetane: Contains an azide group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 3-Bromo-2-methyloxetane is unique due to its specific substitution pattern and the presence of the oxetane ring. This combination of features imparts distinct chemical properties, making it valuable for various applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C4H7BrO |
|---|---|
Molekulargewicht |
151.00 g/mol |
IUPAC-Name |
3-bromo-2-methyloxetane |
InChI |
InChI=1S/C4H7BrO/c1-3-4(5)2-6-3/h3-4H,2H2,1H3 |
InChI-Schlüssel |
WAHDZMLPLDMWAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
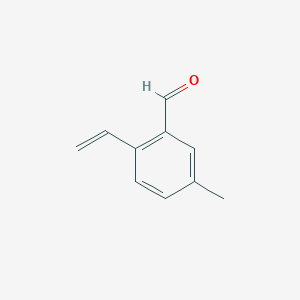
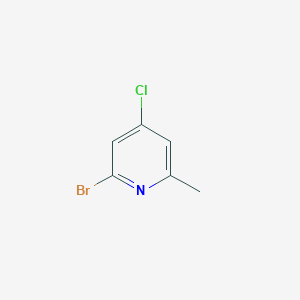
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13011882.png)
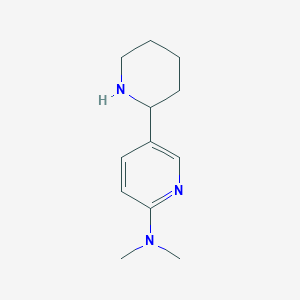
![8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13011890.png)

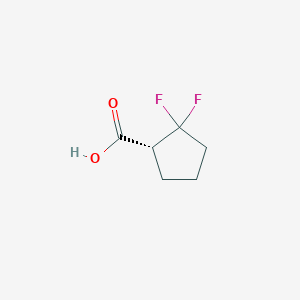

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)
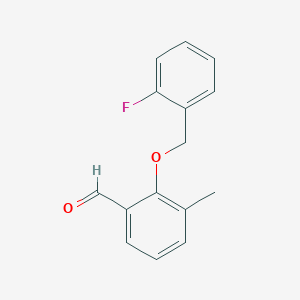
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13011946.png)
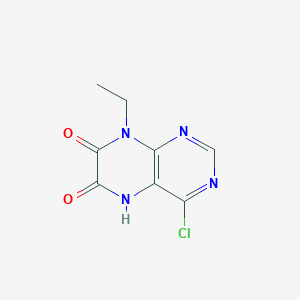
![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)
